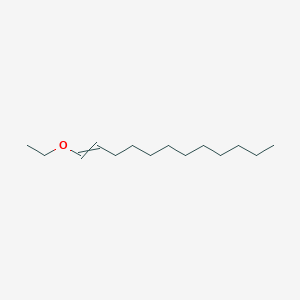![molecular formula C17H22N2O2 B12583771 3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one CAS No. 645475-85-0](/img/structure/B12583771.png)
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one is a complex organic compound with a unique structure that combines a quinoxaline core with a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The hydroxycyclohexyl group is then introduced via a Friedel-Crafts acylation reaction, followed by reduction to obtain the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The quinoxaline core can be reduced to a tetrahydroquinoxaline using hydrogenation.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Thionyl chloride, followed by nucleophilic substitution
Major Products
Oxidation: 3-[1-(1-Oxocyclohexyl)propyl]-1H-quinoxalin-2-one
Reduction: 3-[1-(1-Hydroxycyclohexyl)propyl]-1,2,3,4-tetrahydroquinoxaline
Substitution: 3-[1-(1-Chlorocyclohexyl)propyl]-1H-quinoxalin-2-one
Scientific Research Applications
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as UV-curable coatings.
Mechanism of Action
The mechanism of action of 3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the quinoxaline core can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 1-Benzoylcyclohexanol
- 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one
Uniqueness
3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one is unique due to its combination of a quinoxaline core with a hydroxycyclohexyl group. This structural feature imparts specific chemical and biological properties that are not found in similar compounds. For example, the quinoxaline core provides a rigid aromatic system, while the hydroxycyclohexyl group offers flexibility and the potential for hydrogen bonding.
Properties
CAS No. |
645475-85-0 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-[1-(1-hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-2-12(17(21)10-6-3-7-11-17)15-16(20)19-14-9-5-4-8-13(14)18-15/h4-5,8-9,12,21H,2-3,6-7,10-11H2,1H3,(H,19,20) |
InChI Key |
BDAYELIGJHJAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2NC1=O)C3(CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


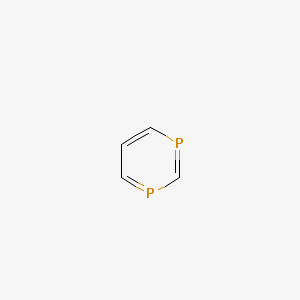
![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
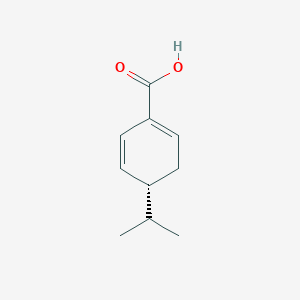
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
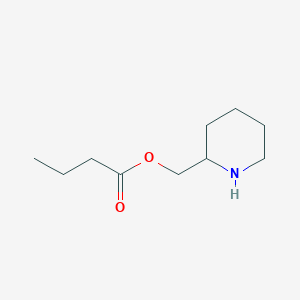
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
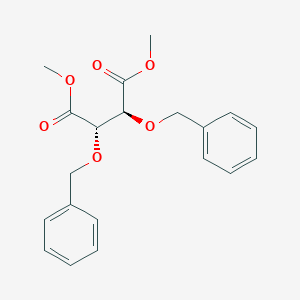
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
